molecular formula C12H15N3O B13327845 2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile

2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B13327845
M. Wt: 217.27 g/mol
InChI Key: CJSJYYUXPPGKGZ-MWLCHTKSSA-N
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Description

2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and an isonicotinonitrile moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile typically involves the reaction of 6-methylpiperidin-3-ol with isonicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile group or the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(((3R,6R)-6-Methylpiperidin-3-yl)oxy)isonicotinonitrile: shares structural similarities with other piperidine derivatives and isonicotinonitrile compounds.

    N-[(2S,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(2-thiazolylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]-3-(1-piperidinyl)propanamide: is another compound with a similar piperidine ring structure.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and isonicotinonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[(3R,6R)-6-methylpiperidin-3-yl]oxypyridine-4-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-9-2-3-11(8-15-9)16-12-6-10(7-13)4-5-14-12/h4-6,9,11,15H,2-3,8H2,1H3/t9-,11-/m1/s1

InChI Key

CJSJYYUXPPGKGZ-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)OC2=NC=CC(=C2)C#N

Canonical SMILES

CC1CCC(CN1)OC2=NC=CC(=C2)C#N

Origin of Product

United States

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